Benzyl 2-hydroxy-5-iodobenzoate
Description
Benzyl 2-hydroxy-5-iodobenzoate is a substituted benzoate ester characterized by a hydroxyl group at the 2-position, an iodine atom at the 5-position of the aromatic ring, and a benzyl ester moiety. Its molecular structure combines polar functional groups (hydroxyl and iodine) with a lipophilic benzyl ester, influencing its solubility, reactivity, and applications.
Properties
IUPAC Name |
benzyl 2-hydroxy-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3/c15-11-6-7-13(16)12(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPYCOBZYRYNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444549 | |
| Record name | benzyl 2-hydroxy-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56529-83-0 | |
| Record name | benzyl 2-hydroxy-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-hydroxy-5-iodobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-5-iodobenzoic acid with benzyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid (PTSA) are often used to accelerate the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 2-oxo-5-iodobenzoate.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include benzyl 2-oxo-5-iodobenzoate.
Reduction Reactions: Products include benzyl 2-hydroxy-5-iodobenzyl alcohol.
Scientific Research Applications
Benzyl 2-hydroxy-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl 2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological and chemical activities. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Polarity and Solubility: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogues like benzyl benzoate. However, the benzyl ester group enhances lipophilicity, reducing water solubility . Methyl 2-amino-5-iodobenzoate () has higher polarity due to the amino group, improving solubility in polar solvents like methanol or ethanol. 5-(Benzyloxy)-2-hydroxybenzoic acid () contains a carboxylic acid group, making it more acidic and water-soluble than ester derivatives.
- Stability: Iodine substituents can confer susceptibility to light-induced degradation, a consideration absent in non-halogenated compounds like benzyl benzoate . The hydroxyl group in this compound may participate in hydrogen bonding, enhancing crystalline stability compared to phenyl benzoate .
Biological Activity
Benzyl 2-hydroxy-5-iodobenzoate, a benzoate ester with the molecular formula CHIO, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a benzyl group esterified to a hydroxyl group and an iodine-substituted aromatic ring. The presence of both hydroxyl and iodine groups significantly influences its chemical behavior and potential applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key aspects include:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and enzymes.
- Nucleophilic Substitution: The iodine atom is reactive, allowing for nucleophilic substitution reactions that can modify biological pathways.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showcasing minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cells (MCF-7).
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15.3 |
| HeLa | 20.5 |
| A549 | 18.0 |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that the compound could effectively inhibit the growth of resistant strains, highlighting its potential as an alternative therapeutic agent. -
Cancer Cell Proliferation Inhibition:
In vitro experiments conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis in these cells, further supporting its anticancer properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 2-hydroxybenzoate | Lacks iodine atom | Different reactivity due to absence of halogen |
| Benzyl 2-iodobenzoate | Contains iodine but lacks hydroxyl group | Reactivity differs due to absence of hydroxyl |
| Ethyl 2-hydroxy-5-iodobenzoate | Ethyl instead of benzyl group | Differences in solubility and reactivity |
The combination of both hydroxyl and iodine groups in this compound enhances its reactivity and biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
